

Comparative Transcriptomics of Anti-Inflammatory Herbal Extracts on Human Keratinocytes

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Compound of Interest

Compound Name: *Horsetail*

Cat. No.: *B1181666*

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A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of herbal extracts on skin inflammation. This document provides a comparative analysis of the gene expression changes induced by two distinct herbal-derived treatments in human keratinocyte cell lines, offering insights into their potential mechanisms of action for dermatological applications.

While the initial focus of this guide was a comparative transcriptomic analysis of cells treated with various Equisetum (**Horsetail**) extracts, a comprehensive literature review revealed a scarcity of publicly available, genome-wide transcriptomic data for this specific genus. Therefore, to fulfill the core requirement of a data-driven comparative guide, we have pivoted to two well-documented herbal extracts with known anti-inflammatory properties that have been subjected to transcriptomic analysis on human keratinocytes: Angelica Polysaccharide (APS) and Galactomyces Ferment Filtrate (GFF).

This guide will compare the experimental methodologies, transcriptomic signatures, and affected signaling pathways of these two extracts, providing a valuable resource for researchers investigating natural compounds for skin health.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from the transcriptomic analyses of HaCaT human keratinocytes treated with Angelica Polysaccharide and Galactomyces Ferment

Filtrate.

Table 1: Comparison of Experimental Designs

Parameter	Angelica Polysaccharide (APS)[1]	Galactomyces Ferment Filtrate (GFF)[2]
Cell Line	HaCaT (human keratinocytes)	HaCaT (human keratinocytes)
Treatment	Angelica Polysaccharide	Galactomyces Ferment Filtrate (Pitera™)
Concentrations	50, 100, and 200 mg/L	Not specified
Treatment Duration	36 hours	Not specified
Transcriptomic Method	RNA-sequencing (RNA-seq)	Transcriptomic analysis (details not specified)
Control	PBS (Phosphate-Buffered Saline)	Untreated cells

Table 2: Summary of Differentially Expressed Genes (DEGs)

Extract	Total DEGs	Upregulated Genes	Downregulated Genes
Angelica Polysaccharide (APS)	Not specified	Not specified	Not specified
Galactomyces Ferment Filtrate (GFF)	99	22	77

Table 3: Key Upregulated and Downregulated Genes of Interest

Gene	Angelica Polysaccharide (APS)	Galactomyces Ferment Filtrate (GFF)	Function
Upregulated			
CYP1A1	Not Reported	Upregulated	Cytochrome P450 family member, involved in metabolism and detoxification.
SPRR1A/1B	Not Reported	Upregulated	Epidermal differentiation and barrier-related proteins.
SERPINB2	Not Reported	Upregulated	Wound healing-related gene.
CLDN1/4	Not Reported	Upregulated	Components of tight junctions, crucial for skin barrier function.
Downregulated			
Inflammatory Genes	Suppressed	Downregulated	General category of genes involved in inflammatory responses.
CXCL14	Not Reported	Downregulated	Chemokine involved in immune cell recruitment.
IL6R	Not Reported	Downregulated	Interleukin-6 receptor, a key component in inflammatory signaling.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results of these transcriptomic studies.

Angelica Polysaccharide (APS) Treatment of HaCaT Cells[1]

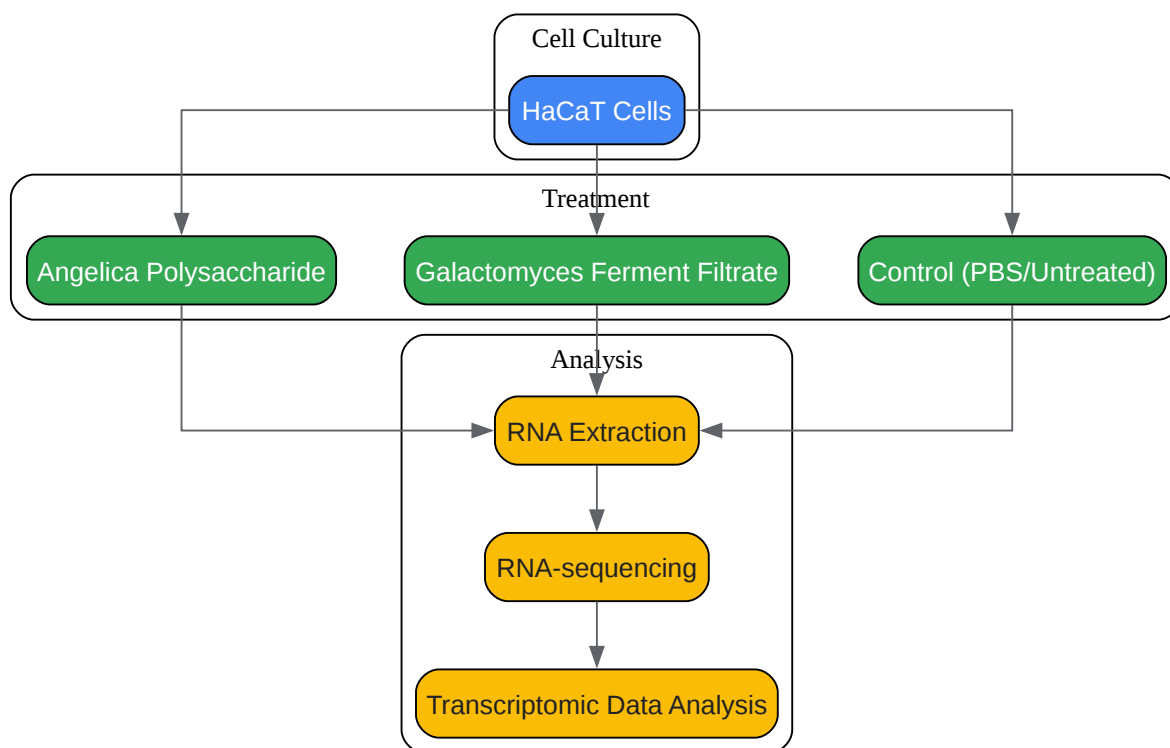
- **Cell Culture:** HaCaT cells were cultured in Minimum Eagle's Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified environment.
- **Treatment:** Cells were stimulated with APS solutions at concentrations of 50, 100, and 200 mg/L for 36 hours. A PBS solution was used as the control.
- **RNA Extraction:** Total RNA was extracted from the cultured cells.
- **Library Construction and RNA-seq:** RNA libraries were constructed and sequenced by Guangzhou Gene Denovo Co.
- **Data Analysis:** The RNA-seq data was analyzed to identify differentially expressed genes between the APS-treated and control groups.

Galactomyces Ferment Filtrate (GFF) Treatment of Human Keratinocytes[2]

- **Cell Culture:** Human keratinocytes were used for this study.
- **Treatment:** Cells were treated with three different lots of GFF.
- **Transcriptomic Analysis:** A transcriptomic analysis was conducted to identify genes that were consistently modulated by all three lots of GFF.

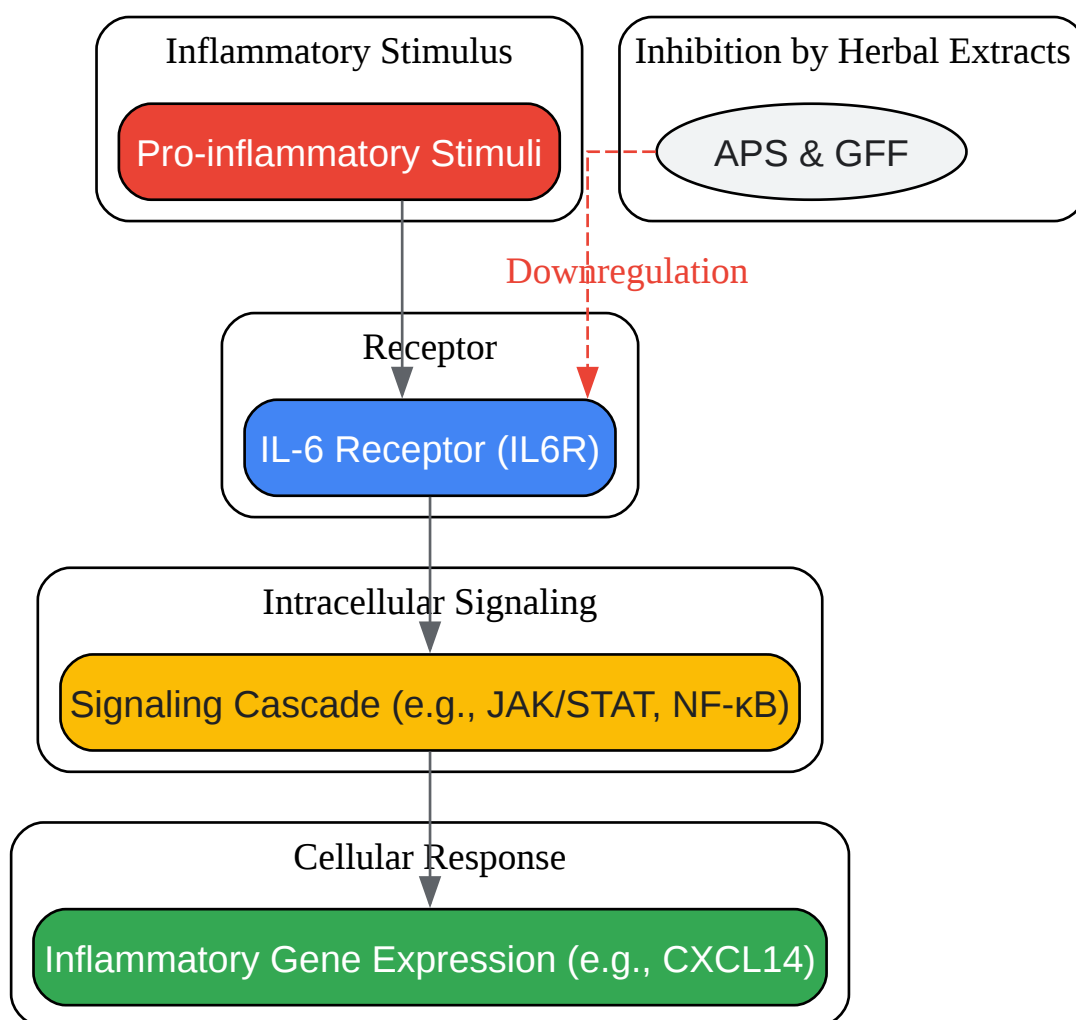
Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway affected by the herbal extracts.



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Caption: Experimental workflow for comparative transcriptomics.



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Caption: Inhibition of inflammatory signaling by herbal extracts.

Conclusion

This comparative guide, while deviating from the initial focus on Equisetum due to data limitations, provides a valuable analysis of the transcriptomic effects of Angelica Polysaccharide and Galactomyces Ferment Filtrate on human keratinocytes. The data presented herein highlights the potential of these natural extracts to modulate inflammatory pathways and improve skin barrier function. For researchers and professionals in drug development, this guide serves as a foundational resource for understanding the molecular mechanisms of herbal extracts and underscores the need for further transcriptomic studies on a wider range of botanicals, including Equisetum, to unlock their full therapeutic potential.

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References

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- 2. Transcriptomic Analysis of Human Keratinocytes Treated with Galactomyces Ferment Filtrate, a Beneficial Cosmetic Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Transcriptomics of Anti-Inflammatory Herbal Extracts on Human Keratinocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181666#comparative-transcriptomics-of-cells-treated-with-equisetum-extracts]

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